molecular formula C63H87F3N18O17 B6295737 H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA CAS No. 1926163-83-8

H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA

Cat. No.: B6295737
CAS No.: 1926163-83-8
M. Wt: 1425.5 g/mol
InChI Key: PWOZZCOLXNXGSU-DRIHCAFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA is a synthetic peptide with a complex structure It is composed of a sequence of amino acids, each contributing to its unique properties and functions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of amino acid side chains to prevent unwanted reactions. The amino acids are then sequentially coupled using peptide bond-forming reagents. After the peptide chain is assembled, the protecting groups are removed, and the peptide is purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Advanced techniques such as solid-phase peptide synthesis (SPPS) are employed to enhance efficiency and yield. The use of automated peptide synthesizers allows for precise control over the reaction conditions, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.

    Reduction: The reverse of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, breaking disulfide bonds.

    Substitution: This reaction involves the replacement of one functional group with another, often used to modify the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA: has numerous applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects, including its role in drug development and delivery.

    Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA involves its interaction with specific molecular targets. The peptide binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • H-Pyr-His-Trp-Ser-Tyr-D-1Nal-Leu-Arg-Pro-Gly-NH2.CH3CO2H
  • H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-OH
  • Alarelin (H-Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Arg-Pro-NHEt)

Uniqueness

Compared to similar compounds, H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA stands out due to its unique sequence and modifications. The presence of acetylated serine and tert-butyl-protected serine residues, along with the NHNHCONH2 group, imparts distinct chemical and biological properties, making it valuable for specific research applications.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H86N18O15.C2HF3O2/c1-32(2)23-42(51(84)70-41(13-9-21-66-59(62)63)58(91)79-22-10-14-48(79)57(90)77-78-60(64)92)71-56(89)47(30-94-61(4,5)6)76-52(85)43(24-34-15-17-37(81)18-16-34)72-55(88)46(29-93-33(3)80)75-53(86)44(25-35-27-67-39-12-8-7-11-38(35)39)73-54(87)45(26-36-28-65-31-68-36)74-50(83)40-19-20-49(82)69-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,27-28,31-32,40-48,67,81H,9-10,13-14,19-26,29-30H2,1-6H3,(H,65,68)(H,69,82)(H,70,84)(H,71,89)(H,72,88)(H,73,87)(H,74,83)(H,75,86)(H,76,85)(H,77,90)(H4,62,63,66)(H3,64,78,92);(H,6,7)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOZZCOLXNXGSU-DRIHCAFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H87F3N18O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1926163-83-8
Record name 1-9-Luteinizing hormone-releasing factor (swine), 4-(O-acetyl-L-serine)-6-[O-(1,1-dimethylethyl)-D-serine]-, mixt. with 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-1-(phenylmethyl)-L-histidyl-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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